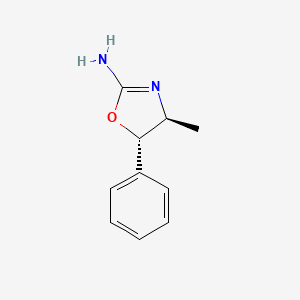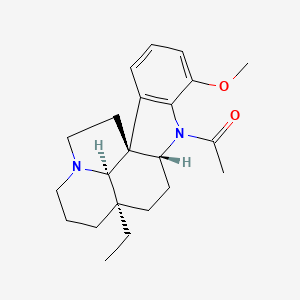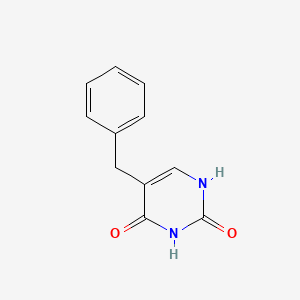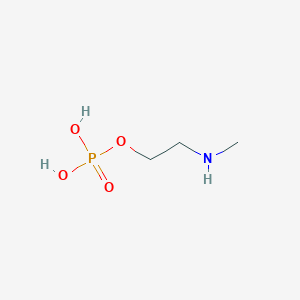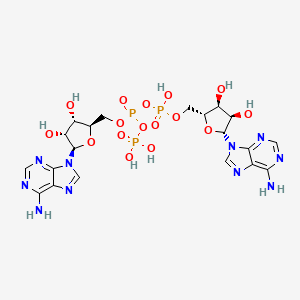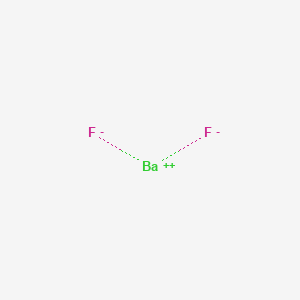
Fluoruro de bario
Descripción general
Descripción
Barium fluoride (BaF2) is a chemical compound that is widely used in scientific research and lab experiments due to its unique properties. It is a transparent, colorless crystal that is highly soluble in water, and is often used in optoelectronic devices, such as lasers and fiber optics. BaF2 is also used in the production of glass, ceramic, and enamel products. In addition, it has been used in medical imaging and X-ray diffraction studies, as well as in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
Luminiscencia en la Detección de Radiación
El fluoruro de bario es conocido por su luminiscencia subnanosegundal, lo que lo convierte en un excelente candidato para centelleadores ultrarrápidos {svg_1}. Estos centelleadores son cruciales en experimentos de física de altas energías donde la sincronización rápida y precisa es esencial. La capacidad de suprimir el componente lento de la luminiscencia mientras se mejora el componente rápido es un área importante de investigación, con aplicaciones en física nuclear e imágenes médicas.
Material Óptico en el Rango UV a IR
Los cristales de BaF2 exhiben transmisión de banda ancha desde longitudes de onda ultravioleta (UV) hasta infrarrojas (IR) {svg_2}. Esta propiedad es particularmente beneficiosa en sistemas ópticos multiespectrales, donde los materiales deben transmitir luz a través de un amplio espectro. El BaF2 se utiliza en micro litografía para la producción de semiconductores y en diseños ópticos para la óptica de láseres de excímeros.
Material Centellador para Imagenología Médica
La propiedad centelleante del this compound, donde emite luz al exponerse a la radiación ionizante, se utiliza en imágenes médicas {svg_3}. Es una parte integral de los detectores de centelleo que se utilizan en exploraciones de tomografía computarizada (TC) y otras técnicas de imagenología, contribuyendo a los avances en la medicina diagnóstica.
Material de Ventana de Transmisión para Espectroscopia IR
Debido a su transparencia en el rango UV a IR, el BaF2 sirve como un material de ventana de transmisión para la espectroscopia infrarroja {svg_4}. Esta aplicación es particularmente relevante en el análisis de muestras de fuel oil y otras sustancias donde la espectroscopia IR puede proporcionar información valiosa sobre las estructuras moleculares e interacciones.
Material en Electrónica y Metalurgia
Las propiedades del this compound lo hacen adecuado para su uso en electrónica y metalurgia {svg_5}. En la electrónica, se puede utilizar en componentes que requieren transparencia a la luz o aislamiento de corrientes eléctricas. En la metalurgia, el BaF2 actúa como fundente para bajar el punto de fusión de los metales durante el proceso de fundición, mejorando la eficiencia de la producción de metal.
Lubricantes de Película Seca
En el campo de la tribología, el BaF2 se utiliza como componente en lubricantes de película seca {svg_6}. Estos lubricantes son esenciales en situaciones donde los lubricantes tradicionales a base de aceite no son adecuados, como en ambientes de vacío o donde se requiere estabilidad a altas temperaturas.
Safety and Hazards
Direcciones Futuras
There are several areas of ongoing research involving barium fluoride. For instance, a custom-made ligand has unlocked barium’s organometallic chemistry, including the first molecular barium fluoride . In another study, barium fluoride crystals were used in ultrafast detectors for future high energy physics (HEP) experiments and GHz hard X-ray imaging for future X-ray free-electron laser (XFEL) facilities .
Mecanismo De Acción
Target of Action
Barium fluoride (BaF2) is primarily used in the field of optical applications due to its wide range of transparency from the ultraviolet to the infrared . It is also used as a very fast scintillator for the detection of X-rays, gamma rays, or other high-energy particles . In the semiconductor industry, barium fluoride sputtering targets are used to deposit thin films on solid substrates to protect them against damage caused by high-energy radiations .
Mode of Action
Barium fluoride interacts with its targets primarily through its optical properties. It is transparent from the ultraviolet to the infrared, from 150 to 200 nm to 11–11.5 μm . This wide range of transparency allows it to be used in various optical applications, including infrared spectroscopy and scintillators for the detection of high-energy particles .
Biochemical Pathways
Fluoride ions are known to have antimicrobial properties, affecting bacteria growth and metabolism . They can inhibit enzymes by forming phosphate analogs, such as alumino-fluoride or beryllium fluoride, that affect phosphate group transferring enzymes by inhibiting the adenosine triphosphate (ATP) synthesis .
Pharmacokinetics
It is known that barium fluoride is resilient to and insoluble in water . Above ca. 500 °C, BaF2 is corroded by moisture, but in dry environments, it can be used up to 800 °C .
Result of Action
The primary result of barium fluoride’s action is its ability to protect surfaces from high-energy radiations. It is used in the semiconductor industry to deposit thin films on solid substrates, protecting them from damage caused by high-energy radiations . In addition, it is used as a scintillator for the detection of X-rays, gamma rays, or other high-energy particles .
Action Environment
The action of barium fluoride is influenced by environmental factors such as moisture and temperature. Above ca. 500 °C, BaF2 is corroded by moisture, but in dry environments, it can be used up to 800 °C . Prolonged exposure to moisture degrades its transmission in the vacuum UV range . Therefore, the efficacy and stability of barium fluoride are highly dependent on the environmental conditions in which it is used.
Análisis Bioquímico
Biochemical Properties
Barium fluoride plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, barium fluoride can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can alter the enzyme’s conformation and affect its function. Additionally, barium fluoride can interact with proteins by forming complexes, which can influence protein stability and function .
Cellular Effects
Barium fluoride has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, barium fluoride can disrupt calcium signaling pathways, leading to altered cellular responses. It can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, barium fluoride can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of barium fluoride involves its interactions with biomolecules at the molecular level. Barium fluoride can bind to enzymes, inhibiting their activity by blocking substrate access to the active site. It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, barium fluoride can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of barium fluoride can change over time. Barium fluoride is relatively stable under dry conditions but can degrade when exposed to moisture, leading to reduced effectiveness. Long-term exposure to barium fluoride can result in cumulative effects on cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism. These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying barium fluoride .
Dosage Effects in Animal Models
The effects of barium fluoride vary with different dosages in animal models. At low doses, barium fluoride may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, including enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression. These effects can lead to physiological changes, such as impaired organ function and metabolic disturbances. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
Barium fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, barium fluoride can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in reduced energy production and altered cellular metabolism. These interactions highlight the importance of understanding the metabolic pathways affected by barium fluoride to predict its biochemical effects .
Transport and Distribution
Barium fluoride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, barium fluoride can be transported into cells via ion channels and transporters, where it can accumulate in specific cellular compartments. This distribution can affect its activity and function, highlighting the importance of understanding the transport and distribution mechanisms of barium fluoride .
Subcellular Localization
The subcellular localization of barium fluoride can influence its activity and function. Barium fluoride can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, barium fluoride can localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of barium fluoride is crucial for predicting its biochemical effects and potential therapeutic applications .
Propiedades
IUPAC Name |
barium(2+);difluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2FH/h;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLGJCQECKOTOL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064848 | |
| Record name | Barium fluoride (BaF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-32-8 | |
| Record name | Barium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium fluoride (BaF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIUM FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H96A02I53Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes barium fluoride suitable for optical applications, particularly in the ultraviolet (UV) region?
A1: Barium fluoride stands out due to its wide transparency window, spanning from the UV to the infrared (IR) regions of the electromagnetic spectrum. [, , , , ]. Notably, its low refractive index and high transmittance near 157 nm make it particularly valuable for lens systems in 157 nm excimer-laser-based exposure tools used in photolithography. [].
Q2: How does the dispersion of barium fluoride compare to other common optical materials like calcium fluoride?
A2: Barium fluoride exhibits significantly higher dispersion near 157 nm compared to calcium fluoride. Studies have shown that its dispersion is approximately 68% greater, making it a promising candidate for chromatic aberration correction in optical systems when used in conjunction with calcium fluoride. [].
Q3: Can you elaborate on the use of barium fluoride in hyperspectral remote sensing?
A3: The broadband transparency of barium fluoride, allowing transmission from UV to far-IR, makes it a suitable material for constructing hyperspectral imaging systems. []. Researchers have proposed a hyperspectral reticle imager incorporating barium fluoride components, enabling simultaneous imaging across a wide range of wavelengths. [].
Q4: What are the challenges associated with using barium fluoride thin films in spaceflight infrared filters and coatings?
A4: Thin films of barium fluoride produced by thermal evaporation often exhibit lower packing density and refractive index compared to bulk material due to their porous and columnar microstructure. []. This porosity can lead to moisture absorption and potential deterioration of optical performance in varying space environments. [].
Q5: How do ion-beam sputtering techniques address the limitations of thermally evaporated barium fluoride thin films?
A5: Ion-beam sputtering offers a promising alternative for depositing barium fluoride thin films with improved density and robustness. These films demonstrate a denser microstructure without the columnar morphology typical of thermally evaporated films, resulting in optical and mechanical properties closer to those of bulk material. [].
Q6: What makes barium fluoride unique as a scintillator material?
A6: Barium fluoride possesses a unique combination of fast scintillation decay time and relatively good radiation hardness, making it attractive for applications in high-energy physics experiments. [, , ].
Q7: What are the limitations of using barium fluoride in well logging applications?
A7: While barium fluoride exhibits a fast emission output desirable for high counting rates, its low light output intensity and emission wavelength pose challenges for efficient detection by standard well-logging photomultipliers. [].
Q8: What is the impact of radiation damage on barium fluoride crystals used in electromagnetic calorimeters?
A8: Radiation damage in barium fluoride crystals can significantly impact their performance in electromagnetic calorimeters, particularly affecting their optical transmission. []. Research has shown a correlation between radiation damage and crystal growth conditions, suggesting that impurities and defects within the crystal lattice play a critical role. [].
Q9: How do impurities affect the radiation hardness of barium fluoride crystals?
A9: Impurities, particularly oxygen and hydroxyl ions, have been identified as major contributors to radiation damage in barium fluoride crystals. [, ]. Minimizing these impurities during crystal growth is crucial for enhancing radiation resistance. [].
Q10: What is the crystal structure of barium fluoride, and how does it influence its properties?
A11: Barium fluoride crystallizes in the cubic fluorite structure, similar to other alkaline earth fluorides like calcium fluoride and strontium fluoride. [, , , ]. This structure, characterized by a face-centered cubic arrangement of barium ions with fluoride ions occupying tetrahedral interstitial sites, contributes to its high ionic conductivity and makes it an excellent model system for studying defect-related phenomena. [, , ].
Q11: How do theoretical calculations contribute to understanding the properties of barium fluoride?
A12: Density functional theory (DFT) calculations have proven valuable in elucidating various aspects of barium fluoride, including its electronic structure, bonding characteristics, and defect properties. These calculations help researchers gain deeper insights into the fundamental factors governing its optical, electronic, and mechanical behavior. [, ].
Q12: Can you elaborate on the role of multiple scattering calculations in analyzing barium EXAFS spectra?
A13: Multiple scattering calculations are crucial for accurately interpreting extended X-ray absorption fine structure (EXAFS) data of barium fluoride, particularly at the barium L3 and L1 edges. []. Studies have shown that considering multiple scattering contributions, specifically from the third and fourth coordination shells, is essential for reproducing the experimental spectra and extracting reliable structural information. [].
Q13: What methods are employed for preparing high-purity barium fluoride crystals for demanding applications?
A14: Achieving high purity in barium fluoride crystals is paramount for optimizing their performance, particularly in applications sensitive to radiation damage. Techniques like controlling the oxygen impurity level in the starting materials and utilizing permeable graphite crucibles during crystal growth have been explored to minimize detrimental impurities. [].
Q14: Describe the challenges and advancements in preparing barium fluoride thin films for optical coatings.
A15: Depositing uniform, high-quality barium fluoride thin films poses significant challenges. While thermal evaporation is a common technique, it can result in porous films with compromised optical properties. []. Ion-beam sputtering has emerged as a viable alternative, yielding denser and more environmentally stable films. [].
Q15: How does the presence of water affect the handling and performance of barium fluoride?
A16: Barium fluoride exhibits some degree of solubility in water, making it essential to handle and store the material in a dry environment to prevent degradation. []. Moisture absorption can lead to surface alterations and impact its optical properties, particularly in thin-film applications. [].
Q16: How is barium fluoride utilized in the fabrication of scintillator slurries?
A17: Crushed or ground barium fluoride powders, when combined with index-matched liquids, form scintillator slurries that offer advantages like high density and short radiation length. []. These slurries, potentially utilizing novel liquid scintillators as the fluid base, hold promise for cost-effective, large-scale calorimetric radiation detectors. [].
Q17: What is the significance of barium fluoride in the study of dielectric relaxation phenomena?
A18: Alkali-metal-doped barium fluoride serves as a model system for investigating dielectric relaxation processes in ionic crystals. []. Studies on the temperature and frequency dependence of dielectric constant provide insights into the nature and dynamics of defects, particularly the movement of alkali-metal ions and associated vacancies. [].
Q18: How is barium fluoride employed in the controlled growth of inorganic materials?
A19: Research has explored the use of barium fluoride in conjunction with self-assembled monolayers (SAMs) for directing the growth of inorganic crystals. []. The interaction between the organic monolayer and the inorganic salt solution containing barium fluoride enables the controlled nucleation and epitaxial growth of barium fluoride crystals with specific orientations. [].
Q19: What is the role of barium fluoride in the development of high-temperature acoustic bonds?
A20: Barium fluoride single crystals have been utilized to investigate high-temperature acoustic bonds, which are crucial for ultrasonic measurements at elevated temperatures. []. The development of compatible acoustic bonds enables the study of high-temperature acoustic properties of materials, including the determination of elastic constants and ultrasonic attenuation. [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


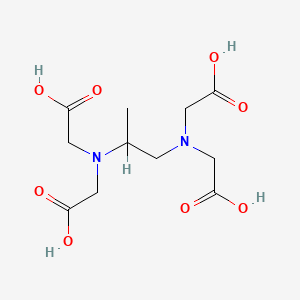

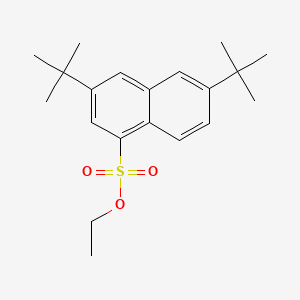
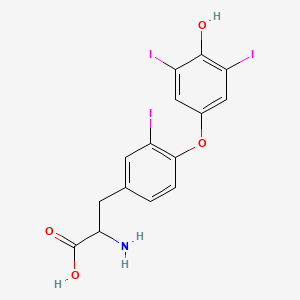
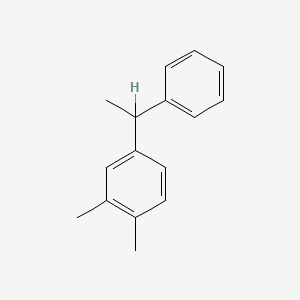
![4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol](/img/structure/B1204327.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)
